molecular formula C6H6N4S B3054396 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 6014-06-8

1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B3054396
CAS No.: 6014-06-8
M. Wt: 166.21
InChI Key: JFSLGAFJXFHPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system combining pyrazole and pyrimidine, which is known for its potential biological activities, particularly as kinase inhibitors .

Preparation Methods

The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization using hexamethyldisilazane . Industrial production methods often employ similar synthetic routes but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves the inhibition of CDKs. This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and block ATP binding. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific fused ring structure, which provides a distinct binding affinity and selectivity for kinase targets. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

1-methyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSLGAFJXFHPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=S)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397084
Record name 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-06-8
Record name NSC4070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 2
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 4
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 5
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 6
1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.